2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium
Description
2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium is a diazonium salt characterized by a benzene ring substituted with ethoxy groups at positions 2 and 5, a morpholinyl group at position 4, and a diazonium (-N₂⁺) functional group. This compound is primarily utilized in photochemical applications due to its high-speed photosensitivity, stability, and compatibility with other materials . Its synthesis typically involves halogenation, nitration, displacement, reduction, and diazotization starting from hydroquinone, achieving a yield of 33.5% . The morpholinyl substituent enhances electron-donating properties, improving its photochemical reactivity compared to analogs with different substituents .
Properties
CAS No. |
21528-13-2 |
|---|---|
Molecular Formula |
C14H20N3O3+ |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2,5-diethoxy-4-morpholin-4-ylbenzenediazonium |
InChI |
InChI=1S/C14H20N3O3/c1-3-19-13-10-12(17-5-7-18-8-6-17)14(20-4-2)9-11(13)16-15/h9-10H,3-8H2,1-2H3/q+1 |
InChI Key |
HRWJUSVKPYSOSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach: Diazotization of Aromatic Amines
The classical preparation of 2,5-diethoxy-4-(morpholin-4-yl)benzenediazonium involves the diazotization of 2,5-diethoxy-4-(morpholin-4-yl)aniline. The process typically includes:
- Starting material: 2,5-diethoxy-4-(morpholin-4-yl)aniline
- Diazotizing agent: Sodium nitrite (NaNO2)
- Acid medium: Usually hydrochloric acid (HCl) or sulfuric acid (H2SO4)
- Temperature: Low temperature (0–5 °C) to stabilize the diazonium salt
The reaction proceeds by generating nitrous acid (HNO2) in situ from NaNO2 and acid, which then converts the aromatic amine group (-NH2) into the diazonium group (-N2+). The resulting diazonium salt is often isolated as a stable salt, such as the sulfate or hexafluorophosphate salt for ease of handling and increased stability.
Specific Preparation Details and Variants
Preparation of this compound Sulfate
- Procedure: The aromatic amine is dissolved in an acidic aqueous solution, cooled to 0–5 °C. A solution of sodium nitrite is added slowly to generate the diazonium salt.
- Isolation: The diazonium sulfate salt precipitates out or can be isolated by careful evaporation and recrystallization.
- Advantages: Sulfate salts are relatively stable and commonly used in research and industrial applications.
Preparation of Hexafluorophosphate Salt Derivative
- Some derivatives such as the hexafluorophosphate salt (CAS 4255-94-1) are prepared similarly but use hexafluorophosphoric acid or related reagents to precipitate the diazonium salt as the hexafluorophosphate salt.
- These salts are favored for their enhanced stability and ease of purification.
Representative Data Table: Catalyst Screening for Arylation Reaction
| Entry | Catalyst | Catalyst Loading (mol%) | Yield of Arylated Product (%) |
|---|---|---|---|
| 1 | N-phenylhydrazine | 10 | 30 |
| 2 | N-aminophthalimide | 10 | 5 |
| 3 | N,N-dimethylhydrazine | 10 | 35 |
| 4 | 4-Aminomorpholine | 10 | 34 |
| 5* | 4-Aminomorpholine | 10 | 34 |
*Reaction performed in the dark, showing no light dependence.
Purification and Characterization
- Purification: Crude diazonium salts are purified by flash column chromatography using silica gel and solvent gradients (e.g., 0–5% ethyl acetate in heptane).
- Characterization: Confirmed by NMR (1H and 13C), high-resolution mass spectrometry (HRMS), and melting point analysis.
- Physical state: Depending on the salt form, the compound can be isolated as a yellow solid or oil.
Summary of Preparation Methods
Research Outcomes and Applications
- The diazonium salt is a versatile intermediate for organic synthesis, used in arylation, azo coupling, and heterocycle synthesis.
- Its morpholinyl and ethoxy substituents influence reactivity and selectivity in coupling reactions.
- Derivatives such as the sulfate and hexafluorophosphate salts are commercially available and preferred for stability.
- Market reports indicate ongoing production and research interest in this compound for chemical synthesis applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can couple with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution: Reagents like potassium iodide, copper(I) chloride, and sodium hydroxide are commonly used.
Coupling: Phenols and aromatic amines in the presence of a base (e.g., sodium hydroxide) are typical reagents.
Reduction: Reducing agents such as sodium sulfite or stannous chloride are employed.
Major Products
Substitution: Halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling: Azo compounds with various substituents.
Reduction: 2,5-Diethoxy-4-(morpholin-4-yl)aniline.
Scientific Research Applications
2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the labeling of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium involves the formation of reactive intermediates that can undergo various chemical transformations. The diazonium group is highly reactive and can participate in electrophilic substitution, coupling, and reduction reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium, highlighting differences in substituents, counterions, synthesis, and applications:
Key Comparative Insights:
Substituent Effects: Morpholinyl vs. Pyrrolidinyl: Morpholinyl derivatives exhibit superior electron-donating capabilities compared to pyrrolidinyl analogs, enhancing photochemical reactivity . Alkoxy Chain Length: Ethoxy (C₂H₅O) and butoxy (C₄H₉O) groups influence solubility and lipophilicity. Longer chains (e.g., butoxy) reduce aqueous solubility but improve compatibility with non-polar matrices . Sulfonyl vs. Thioether Groups: Phenylsulfonyl substituents decrease solubility due to steric bulk , while thioether groups (e.g., p-tolylthio) enhance electronic conjugation, altering reaction pathways .
Counterion Impact :
- Sulfate (SO₄²⁻) and tetrachlorozincate (ZnCl₄²⁻) counterions improve stability in solid-state formulations , whereas tetrafluoroborate (BF₄⁻) and hexafluorophosphate (PF₆⁻) enhance solubility in organic solvents .
Synthesis and Yield: The hydroquinone-based synthesis route for the morpholinyl derivative achieves a moderate yield (33.5%) , whereas analogs like the phenylsulfonyl variant require multi-step sulfonation, reducing overall efficiency .
Safety and Regulation :
- Morpholinyl and pyrrolidinyl derivatives are classified under IMDG Code 4.1 (explosive substances), requiring stringent handling protocols . The morpholinyl compound’s stability may reduce decomposition risks compared to more reactive analogs .
Biological Activity
2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium is a diazonium compound characterized by its unique structure, which includes two ethoxy groups and a morpholine substituent. This compound is notable for its potential biological activities, including interactions with nucleophiles and electrophiles, which can be critical in various pharmacological applications.
The compound has a molecular formula of C₁₄H₁₉N₃O₄S and features a diazonium group that is known for its reactivity in chemical transformations. Its molecular weight is approximately 325.38 g/mol. The presence of ethoxy groups enhances its solubility in polar solvents, making it suitable for various applications in organic synthesis and medicinal chemistry.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Reactivity with Biological Molecules : Diazonium salts like this compound can interact with amino acids and proteins, potentially leading to modifications that could affect biological functions. Such interactions are essential for understanding the pharmacological implications of this compound.
- Potential Antimicrobial Activity : Similar diazonium compounds have shown antimicrobial properties. Research indicates that modifications of diazonium salts can enhance their ability to penetrate bacterial membranes, suggesting a possible application in combating antibiotic-resistant strains .
- Electrochemical Applications : The compound's ability to undergo electrochemical grafting makes it suitable for biosensor development. Studies have shown that diazonium salts can be used to immobilize biomolecules on electrode surfaces, enhancing the sensitivity and stability of sensors .
Case Studies
- Electrochemical Sensors : A study demonstrated the use of diazonium salts in constructing electrochemical sensors for detecting biomolecules. The incorporation of this compound into sensor designs improved the electron transfer rates and catalytic stability compared to traditional methods .
- Antimicrobial Studies : Research on structurally related compounds has indicated that modifications can lead to enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The potential modification of this compound could yield derivatives with improved efficacy against resistant strains .
Comparative Analysis
The following table compares this compound with similar compounds:
| Compound Name | Key Features | Biological Activity Profile |
|---|---|---|
| This compound | Ethoxy groups; morpholine ring | Potential antimicrobial; electrochemical reactivity |
| 2,5-Dimethoxy-4-(ethylamino)benzenediazonium | Methoxy groups; ethylamino substituent | Different biological activity profile |
| 2,5-Dibutoxy-4-(morpholin-4-yl)benzenediazonium | Butoxy groups; morpholine ring | Varying reactivity due to steric effects |
Q & A
Q. What are the primary synthetic routes for preparing 2,5-Diethoxy-4-(morpholin-4-yl)benzenediazonium salts?
The compound is synthesized via diazotization of its precursor, 2,5-Diethoxy-4-(4-morpholinyl)benzenamine. The amine precursor is typically treated with nitrous acid (HNO₂) under acidic conditions (e.g., H₂SO₄) at low temperatures (0–5°C) to form the diazonium salt. Isolation often involves precipitation using counterions like sulfate or tetrafluoroborate. Yields depend on reaction control to avoid decomposition, with strict temperature and pH monitoring .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- NMR spectroscopy : For verifying substitution patterns on the benzene ring and morpholine group.
- X-ray crystallography : To resolve the 3D structure, including bond lengths and angles. SHELX software is commonly used for refinement .
- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Elemental analysis : Validates purity and stoichiometry .
Q. What are the primary research applications of this diazonium salt?
- Organic synthesis : Acts as a photoactive or thermally reactive intermediate for coupling reactions (e.g., aryl-aryl bonds).
- Materials science : Used to functionalize surfaces via diazonium grafting.
- Biochemical probes : Its reactivity enables tagging biomolecules for mechanistic studies .
Q. What safety protocols are essential when handling this compound?
- Hazard classification : Classified as a flammable solid (UN 3226) and hazardous to aquatic environments .
- Protective measures : Use fume hoods, chemical-resistant gloves (nitrile), and eye protection. Avoid exposure to heat or sparks due to instability .
- Storage : Keep in dark, cool conditions (-20°C) with desiccants to prevent moisture-induced decomposition .
Advanced Research Questions
Q. How does the choice of counterion (e.g., sulfate vs. tetrafluoroborate) influence stability and reactivity?
- Sulfate salts : Exhibit moderate stability in aqueous acidic media but may hydrolyze at elevated temperatures.
- Tetrafluoroborate salts : More thermally stable and less hygroscopic, preferred for dry-state reactions. Stability is assessed via differential scanning calorimetry (DSC) and monitored by UV-Vis spectroscopy for decomposition kinetics .
Q. What computational methods are used to predict the compound’s electronic properties and reaction pathways?
- DFT calculations : Model charge distribution on the diazonium group and morpholine’s electron-donating effects.
- Molecular dynamics simulations : Predict decomposition pathways under varying solvents and temperatures. Software like Gaussian or ORCA is employed, validated against experimental NMR and X-ray data .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR shifts) be resolved?
- Variable-temperature NMR : Identifies dynamic effects (e.g., ring puckering in morpholine) causing signal splitting .
- Crystallographic validation : Resolves ambiguities in substituent positioning, especially for para vs. meta isomers .
- Cross-validation with HRMS : Ensures observed masses align with theoretical isotopic patterns .
Q. What strategies mitigate decomposition during synthetic applications?
- Low-temperature protocols : Maintain reactions below 10°C to suppress radical formation.
- In situ generation : Use the diazonium salt immediately after synthesis, avoiding isolation.
- Stabilizing additives : Include urea or ZnCl₂ to inhibit side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
